molecular formula C21H18ClFN6O3 B11199089 5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11199089
M. Wt: 456.9 g/mol
InChI Key: YJULODFNPLSFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, an oxazole ring, and several functional groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and oxazole rings, followed by the introduction of the amino, chloro, and fluoro substituents. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through click chemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, 5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals, materials, and other products.

Mechanism of Action

The mechanism of action of 5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-fluoro-4-(methylthio)-2-phenylpyridine
  • 4-amino-3-chloro-5-fluorobenzamide
  • 2-(4-methoxyphenyl)-5-methyl-1,3-oxazole

Uniqueness

Compared to similar compounds, 5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide stands out due to its combination of functional groups and ring structures

Properties

Molecular Formula

C21H18ClFN6O3

Molecular Weight

456.9 g/mol

IUPAC Name

5-amino-N-(3-chloro-4-fluorophenyl)-1-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide

InChI

InChI=1S/C21H18ClFN6O3/c1-11-17(26-21(32-11)12-3-6-14(31-2)7-4-12)10-29-19(24)18(27-28-29)20(30)25-13-5-8-16(23)15(22)9-13/h3-9H,10,24H2,1-2H3,(H,25,30)

InChI Key

YJULODFNPLSFPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3C(=C(N=N3)C(=O)NC4=CC(=C(C=C4)F)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.